ethyl 7-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Overview
Description
Ethyl 7-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound It features a triazatricyclic core structure with a thiophene moiety, making it a unique and intriguing molecule in the field of organic chemistry
Preparation Methods
The synthesis of ethyl 7-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common synthetic route includes the condensation of a thiophene derivative with a triazatricyclic precursor under specific reaction conditions. The reaction typically requires a catalyst and is conducted in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents under basic conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 7-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other thiophene-based heterocycles and triazatricyclic derivatives. Compared to these compounds, ethyl 7-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific structural features and potential applications. Similar compounds include:
- Thiophene derivatives such as 2-butylthiophene and 2-octylthiophene.
- Triazatricyclic compounds with different substituents on the core structure .
This compound’s unique combination of a thiophene ring and a triazatricyclic core makes it a valuable molecule for further research and development.
Properties
IUPAC Name |
ethyl 7-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-3-28-20(27)13-11-12-16(21-15-8-4-5-9-24(15)19(12)26)23(2)17(13)22-18(25)14-7-6-10-29-14/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMOEYYKMPKDAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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